molecular formula C8H12O B8658603 1-Ethynyl-2-methyl-2-pentenyl alcohol CAS No. 54406-43-8

1-Ethynyl-2-methyl-2-pentenyl alcohol

Cat. No. B8658603
M. Wt: 124.18 g/mol
InChI Key: CNGPUXZHOOHVHJ-UHFFFAOYSA-N
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Patent
US04118505

Procedure details

To a solution of ethynyl magnesium bromide (prepared from 2.91 g of magnesium) in 100 ml of tetrahydrofuran, was added dropwise 9.8 g of 2-methyl-2-pentenal at a temperature from 0° C to 10° C under cooling with ice-bath. The resulting reaction solution was stirred for 3 hours at room temperature to complete the reaction and then the reaction solution was poured into a saturated ammonium cloride solution with 50 g of ice. After stirring, the solution was extracted twice with 100 ml of ether and the organic layers were combined, and then washed with 50 ml of a saturated sodium chloride solution. After the organic layer had been dried over anhydrous sodium sulfate, the ether was evaporated. The remaining liquid was purified by distillation at reduced pressure to obtain 10.2 g of a colorless oily 1-ethynyl-2-methyl-2-pentenyl alcohol, b.p. 85°-88° C/20 mmHg.
Name
ethynyl magnesium bromide
Quantity
2.91 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([Mg]Br)#[CH:2].[CH3:5][C:6](=[CH:9][CH2:10][CH3:11])[CH:7]=[O:8].[Cl-].[NH4+]>O1CCCC1>[C:1]([CH:7]([OH:8])[C:6]([CH3:5])=[CH:9][CH2:10][CH3:11])#[CH:2] |f:2.3|

Inputs

Step One
Name
ethynyl magnesium bromide
Quantity
2.91 g
Type
reactant
Smiles
C(#C)[Mg]Br
Name
Quantity
9.8 g
Type
reactant
Smiles
CC(C=O)=CCC
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
ice
Quantity
50 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice-bath
CUSTOM
Type
CUSTOM
Details
The resulting reaction solution
CUSTOM
Type
CUSTOM
Details
the reaction
STIRRING
Type
STIRRING
Details
After stirring
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted twice with 100 ml of ether
WASH
Type
WASH
Details
washed with 50 ml of a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the organic layer had been dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the ether was evaporated
DISTILLATION
Type
DISTILLATION
Details
The remaining liquid was purified by distillation at reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#C)C(C(=CCC)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: CALCULATEDPERCENTYIELD 364.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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